UMB-32

Description

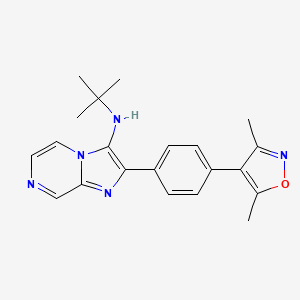

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVTKHEWGXKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of UMB-32: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of UMB-32, a notable inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4 and the TATA-binding protein-associated factor 1 (TAF1). This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a small molecule inhibitor with the formal chemical name N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine .[1][2] Its molecular formula is C₂₁H₂₃N₅O, and it has a molecular weight of 361.4 g/mol .[1][2]

Structural Details:

| Identifier | Value |

| CAS Number | 1635437-39-6[1][2] |

| Molecular Formula | C₂₁H₂₃N₅O[1][2] |

| Molecular Weight | 361.4 g/mol [1] |

| SMILES | CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3[1][2] |

| InChI | InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3[1] |

The structure of this compound is characterized by a central imidazo[1,2-a]pyrazine core, substituted with a tert-butylamino group and a phenyl ring. The phenyl ring is further functionalized with a 3,5-dimethylisoxazole moiety.

Synthesis of this compound

The synthesis of this compound was first described by McKeown et al. in the Journal of Medicinal Chemistry in 2014. The authors employed a biased multicomponent reaction strategy utilizing fluorous-tagged components to generate a focused library of bromodomain inhibitors, from which this compound was identified as a lead compound. While the detailed, step-by-step synthesis protocol is proprietary to the original research, the general approach involves the construction of the core imidazo[1,2-a]pyrazine scaffold followed by the introduction of the various substituents.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the BET bromodomain BRD4 and also demonstrates significant activity against the bromodomain-containing transcription factor TAF1.[1][3][4]

| Target | Assay Type | Value | Reference |

| BRD4 | Dissociation Constant (Kd) | 550 nM | [1][3][5] |

| BRD4 | IC₅₀ | 637 nM | [3][5] |

| TAF1 | Dissociation Constant (Kd) | 560 nM | [1][5] |

| TAF1L | Dissociation Constant (Kd) | 1.3 µM | [1][5] |

Signaling Pathway

BRD4 and TAF1 are key regulators of gene transcription. BRD4, a member of the BET family, recognizes acetylated lysine residues on histones and recruits transcriptional machinery to promoters and enhancers, thereby activating gene expression. TAF1 is the largest subunit of the transcription factor IID (TFIID) complex and also contains bromodomains that read histone acetylation marks, playing a crucial role in the initiation of transcription. The dual inhibition of BRD4 and TAF1 by this compound suggests a potential synergistic effect on downregulating the expression of key oncogenes, such as MYC, which are often dependent on the activities of these two proteins.

Caption: Signaling pathway of BRD4 and TAF1 in gene transcription and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize inhibitors like this compound.

Fluorescence Polarization (FP) Assay for BRD4 Inhibition

This assay measures the displacement of a fluorescently labeled ligand from the bromodomain of BRD4 by a competitive inhibitor.

Materials:

-

Recombinant human BRD4 bromodomain protein (e.g., BRD4(1))

-

Fluorescently labeled probe (e.g., FITC-JQ1)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5)

-

This compound or other test compounds

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of BRD4 protein and the fluorescent probe in the assay buffer.

-

Add serial dilutions of this compound or control compounds to the wells of the microplate.

-

Add the BRD4/probe mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

-

Recombinant human BRD4 or TAF1 bromodomain protein

-

This compound or other test compounds

-

ITC buffer (e.g., degassed PBS or HEPES buffer)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of the protein in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer and load it into the injection syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Cellular Assay for TAF1 Inhibition (e.g., Cell Viability Assay)

This assay assesses the effect of TAF1 inhibition on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line known to be sensitive to TAF1 inhibition (e.g., certain acute myeloid leukemia cell lines)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Cell viability reagent (e.g., CCK-8, MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or control compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable chemical probe for studying the biological roles of BRD4 and TAF1. Its dual inhibitory activity presents a promising avenue for therapeutic development, particularly in oncology. The data and protocols presented in this guide are intended to facilitate further research into the mechanism of action and potential applications of this compound and similar molecules.

References

- 1. BRD4(1) fluorescence polarization assay [bio-protocol.org]

- 2. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Core Mechanism of Action of Interleukin-32 (IL-32)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms of Interleukin-32 (IL-32), a pleiotropic cytokine implicated in a wide array of inflammatory diseases and cancers. Given the initial query for "UMB-32" did not yield a known molecule, this document focuses on the highly relevant and similarly named cytokine, Interleukin-32 (IL-32).

Introduction to Interleukin-32 (IL-32)

Interleukin-32 (IL-32) is a cytokine that plays a crucial role in both innate and adaptive immunity. Initially identified as natural killer cell transcript 4 (NK4), it was later designated IL-32 due to its cytokine-like properties. Unlike other cytokine families, IL-32 does not share significant sequence homology with them. The human IL-32 gene is located on chromosome 16p13.3 and gives rise to at least nine different isoforms through alternative splicing: IL-32α, IL-32β, IL-32γ, IL-32δ, IL-32ε, IL-32ζ, IL-32η, IL-32θ, and a small isoform. Among these, IL-32γ is generally considered the most biologically active, while IL-32β is the most abundantly expressed isoform in cancer cells. The diverse functions of IL-32 are isoform- and cell-type-dependent, contributing to its complex role in health and disease.

The Multifaceted Signaling Pathways of IL-32

A definitive cell surface receptor for IL-32 has not yet been identified, which makes its signaling mechanisms particularly intriguing. IL-32 can exert its effects through both extracellular and intracellular pathways.

Extracellular Signaling

Extracellular IL-32 has been shown to interact with integrins, specifically αVβ3 and αVβ6, suggesting a potential mechanism for outside-in signaling. Additionally, the serine protease proteinase 3 (PR3) can bind to and cleave IL-32, enhancing its biological activity. This processed form of IL-32 can then amplify inflammatory responses.

Intracellular Signaling Cascades

Once inside the cell or endogenously expressed, IL-32 can modulate a variety of signaling pathways, often leading to the production of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. The primary signaling cascades activated by IL-32 include:

-

NF-κB Pathway: A central pathway in inflammation, the activation of NF-κB by IL-32 leads to the transcription of numerous pro-inflammatory genes.

-

p38 MAPK Pathway: This pathway is crucial for the IL-32-induced production of TNF-α and other inflammatory mediators.

-

ERK1/2 Pathway: The activation of the ERK1/2 pathway by IL-32 is involved in various cellular processes, including proliferation and differentiation.

-

PI3K/Akt Pathway: This pathway is implicated in cell survival and proliferation and can be modulated by IL-32.

-

STAT3 Pathway: IL-32 can influence the activation of STAT3, a key transcription factor in cytokine signaling, though the effect can be either activation or downregulation depending on the cellular context and IL-32 isoform.

The interplay of these pathways contributes to the diverse and sometimes contradictory roles of IL-32 in different pathological conditions.

Quantitative Data on IL-32 Isoform Activity and Expression

The biological effects of IL-32 are highly dependent on the specific isoform. The following tables summarize quantitative data on the comparative activity and expression of different IL-32 isoforms.

Table 1: Comparative Biological Activity of Recombinant IL-32 Isoforms

This table summarizes the induction of TNF-α and IL-8 in THP-1 and Raw 264.7 cells by seven different recombinant IL-32 (rIL-32) isoforms. Data is presented as fold increase over non-stimulated cells.

| Isoform | Cell Line | Cytokine | Fold Increase (at 100 ng/ml) |

| rIL-32γ | Raw 264.7 | TNF-α | ~2.5 |

| rIL-32θ | Raw 264.7 | TNF-α | Significant increase |

| rIL-32β | Raw 264.7 | TNF-α | Significant increase |

| rIL-32θ | THP-1 | IL-8 | Most potent induction |

| rIL-32γ | THP-1 | IL-8 | Potent induction |

Data adapted from a study comparing the biological activities of seven IL-32 isoforms.

Table 2: Relative mRNA Expression of IL-32 Isoforms in Psoriatic Patients

This table shows the average relative quantification (RQ) of IL-32 isoform mRNA levels in peripheral blood mononuclear cells (PBMCs) from psoriatic patients compared to healthy controls.

| Isoform | Patient Group | Average RQ (± SD) |

| IL-32α | Psoriatic Patients | 15.87 ± 15.52 |

| Healthy Controls | 2.06 ± 2.71 | |

| IL-32β | Psoriatic Patients | 5.25 ± 4.92 |

| Healthy Controls | 1.83 ± 2.34 | |

| IL-32γ | Psoriatic Patients | 7.00 ± 7.34 |

| Healthy Controls | 1.89 ± 2.42 | |

| IL-32δ | Psoriatic Patients | 5.12 ± 4.90 |

| Healthy Controls | 1.49 ± 2.53 |

Data adapted from a study on IL-32 isoform expression in psoriasis.[1]

Experimental Protocols

This section outlines common methodologies used to study the mechanism of action of IL-32.

Quantification of IL-32 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to quantify IL-32 protein levels in various biological samples such as serum, plasma, and cell culture supernatants.

Principle: A capture antibody specific for IL-32 is coated onto the wells of a microplate. The sample is added, and any IL-32 present binds to the antibody. A second, detection antibody (often biotinylated) is then added, which binds to a different epitope on the IL-32 molecule. A streptavidin-horseradish peroxidase (HRP) conjugate is used to detect the biotinylated antibody. The addition of a substrate for HRP results in a color change that is proportional to the amount of IL-32 in the sample.

Brief Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody against human IL-32 and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for IL-32 and incubate.

-

Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.

-

Substrate Development: Add a TMB substrate solution and incubate in the dark.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Detection of IL-32 by Western Blotting

Western blotting is used to detect the presence and relative abundance of IL-32 protein in cell lysates or tissue homogenates.

Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for IL-32, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

Brief Protocol:

-

Sample Preparation: Prepare protein lysates from cells or tissues.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against IL-32.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Analysis of IL-32-DNA Interactions by Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the interaction of IL-32 (or transcription factors regulated by IL-32) with specific DNA sequences in the genome.

Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., a transcription factor activated by IL-32) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by qPCR or next-generation sequencing (ChIP-seq).

Brief Protocol:

-

Crosslinking: Crosslink proteins to DNA in living cells using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein.

-

Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR or ChIP-seq.

Conclusion

Interleukin-32 is a complex and multifaceted cytokine with a pivotal role in inflammation and cancer. Its various isoforms and the intricate network of signaling pathways it modulates contribute to its diverse biological functions. A thorough understanding of the mechanism of action of each IL-32 isoform is crucial for the development of targeted therapies for a range of human diseases. The experimental approaches outlined in this guide provide a framework for researchers to further elucidate the precise roles of IL-32 in health and disease.

References

UMB-32: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of UMB-32, a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family protein BRD4. This compound serves as a valuable chemical probe for studying the epigenetic regulation of gene expression and as a promising scaffold for the development of novel therapeutics in oncology and other disease areas.

Discovery and Optimization

This compound was discovered through a targeted drug discovery program aimed at identifying novel scaffolds for BET bromodomain inhibitors. The research utilized a fluorous-tagged, multicomponent reaction strategy to generate a focused library of small molecules.[1] This approach allowed for the rapid synthesis and purification of a diverse set of compounds, which were then screened for their ability to bind to and inhibit the activity of BRD4.

Initial screening identified an imidazo[1,2-a]pyrazine scaffold as a promising starting point. Through iterative rounds of chemical synthesis and biological evaluation, the structure was optimized, leading to the identification of this compound.[1] Key structural modifications included the substitution of a benzyl group with a tert-butyl group and the insertion of a nitrogen atom at the 7-position of the imidazo[1,2-a]pyrazine core. These changes resulted in a significant improvement in both biochemical and cellular potency.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Systematic Name | 6-benzyl-N4-((1r,3r)-3-hydroxycyclobutyl)-N2-methylpyridine-2,4-dicarboxamide | [2] |

| Molecular Formula | C19H21N3O3 | [2] |

| Molecular Weight | 339.388 g/mol | [2] |

| CAS Number | 1635437-39-6 | [3] |

Biological Activity and Quantitative Data

This compound is a potent inhibitor of BRD4, a key regulator of oncogenes such as MYC. It also demonstrates activity against TAF1 (TATA-binding protein-associated factor 1) and its paralog TAF1L, which are also bromodomain-containing proteins.[1][4]

| Target | Assay Type | Value | Reference |

| BRD4 | Dissociation Constant (Kd) | 550 nM | [1][4] |

| BRD4 | IC50 | 637 nM | [3] |

| BRD4-dependent cell line | Cellular Potency | 724 nM | [1][4] |

| TAF1 | Dissociation Constant (Kd) | 560 nM | [3][4] |

| TAF1L | Dissociation Constant (Kd) | 1.3 µM | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is accomplished through a two-step process involving a three-component Groebke–Blackburn–Bienayme reaction followed by a Suzuki coupling.[5]

Step 1: Groebke–Blackburn–Bienayme Reaction

-

Combine equimolar amounts of 2-amino-5-bromopyrazine, a fluorous-tagged aldehyde, and an isocyanide in a suitable solvent (e.g., methanol).

-

Heat the reaction mixture under reflux for 12-24 hours.

-

After cooling, purify the resulting imidazo[1,2-a]pyrazine intermediate using fluorous solid-phase extraction.

Step 2: Suzuki Coupling

-

Dissolve the purified imidazo[1,2-a]pyrazine intermediate in a mixture of toluene, ethanol, and water.

-

Add 1.5 equivalents of the desired boronic acid or ester, 2 equivalents of a base (e.g., potassium carbonate), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4).

-

Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 4-12 hours.

-

After completion, extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biochemical Assays for Binding Affinity and Inhibition

Fluorescence Anisotropy (FA) Assay (for Kd determination)

-

A fluorescently labeled BRD4 bromodomain protein is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The fluorescence anisotropy of the solution is measured using a plate reader.

-

The change in anisotropy upon inhibitor binding is used to calculate the dissociation constant (Kd).

AlphaScreen Assay (for IC50 determination)

-

Biotinylated histone H4 peptide is bound to streptavidin-coated donor beads.

-

GST-tagged BRD4 bromodomain is bound to anti-GST acceptor beads.

-

In the absence of an inhibitor, the interaction between BRD4 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

-

This compound is added at various concentrations, and the reduction in the AlphaScreen signal is measured to determine the IC50 value.

Visualizations

References

- 1. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

UMB-32 Biological Target Identification: An Overview of Methodologies and a Search for a Putative Target

A comprehensive search for the biological target of a compound designated "UMB-32" did not yield specific, publicly available information regarding its direct molecular interactions or mechanism of action. This suggests that "this compound" may be an internal designation for a compound in early-stage research and development, with data not yet published in peer-reviewed literature. Therefore, this guide will focus on the established methodologies for identifying the biological targets of novel small molecules, providing a framework for the type of in-depth analysis requested.

I. Introduction to Target Identification

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the foundation for understanding the molecule's mechanism of action, predicting its therapeutic effects and potential toxicities, and enabling structure-activity relationship (SAR) studies to optimize its properties. The process of target deconvolution can be complex, often requiring a combination of computational and experimental approaches.

II. Key Methodologies for Biological Target Identification

Several powerful techniques are employed to identify the cellular components with which a small molecule interacts. These can be broadly categorized into direct and indirect methods.

Direct Approaches: Identifying Physical Interactions

Direct methods aim to isolate and identify the specific protein or other macromolecule that physically binds to the small molecule of interest.

-

Affinity Chromatography: This is a classic and widely used technique. The small molecule (ligand) is immobilized on a solid support or matrix. A cellular lysate is then passed over this matrix. Proteins that bind to the ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified, typically by mass spectrometry.

-

Photoaffinity Labeling: In this method, the small molecule is chemically modified to include a photoreactive group. When exposed to UV light, this group becomes activated and forms a covalent bond with any nearby interacting proteins. This allows for the capture of even transient or weak interactions that might not be stable enough for affinity chromatography. The covalently labeled proteins can then be identified.

-

Chemical Proteomics: This is a broader term that encompasses various techniques, including affinity chromatography and photoaffinity labeling, coupled with quantitative mass spectrometry. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic approach that can be used to differentiate true binding partners from non-specific interactors.[1]

Indirect Approaches: Inferring Targets from Cellular Effects

Indirect methods infer the target of a small molecule by observing its effects on cellular processes, gene expression, or protein activity.

-

Phenotypic Screening: This involves testing the compound in a cell-based or whole-organism assay that measures a specific biological outcome (e.g., cell death, inhibition of a signaling pathway). While this approach does not directly identify the target, it provides crucial information about the compound's biological activity and can guide further target identification efforts.

-

Genomic and Proteomic Profiling: The effects of a compound on global gene expression (transcriptomics) or protein abundance/modification (proteomics) can provide clues about the pathways it perturbs. For example, if a compound treatment leads to the upregulation of genes known to be controlled by a specific transcription factor, that transcription factor or an upstream regulator could be the target.

III. Experimental Workflow for Target Identification

A typical workflow for identifying the biological target of a novel compound like "this compound" would involve a multi-step process.

References

UMB-32 solubility and stability data

A comprehensive technical guide on the solubility and stability of UMB-32, a potent inhibitor of the BET bromodomain BRD4 and the bromodomain-containing transcription factor TAF1.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, providing detailed data, experimental protocols, and pathway visualizations.

Core Compound Information

This compound is a novel small molecule inhibitor with significant activity against BRD4 and TAF1.[2][5][6][7][8] Its development has opened new avenues for research into epigenetic regulation and has shown potential in various therapeutic areas, including cancer and HIV-1 latency reversal.[9][10]

| Identifier | Value |

| IUPAC Name | N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine[1][3] |

| CAS Number | 1635437-39-6[1][3] |

| Molecular Formula | C₂₁H₂₃N₅O[1][3] |

| Molecular Weight | 361.4 g/mol [1][3] |

| Appearance | Crystalline solid[1][11] |

Solubility Data

This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous solutions. The following table summarizes the available quantitative solubility data.

| Solvent | Approximate Solubility |

| Ethanol | ~20 mg/mL[3][11] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[3][11] |

| Dimethylformamide (DMF) | ~20 mg/mL[3][11] |

| 1:5 Solution of Ethanol:PBS (pH 7.2) | ~0.1 mg/mL[3][11] |

Stability Data

Proper storage and handling are crucial for maintaining the integrity of this compound.

| Condition | Stability | Recommendation |

| Storage as a solid | ≥ 4 years at -20°C[11] | Store as a crystalline solid at -20°C for long-term stability. |

| Aqueous solution | Not recommended for storage longer than one day.[11] | Prepare fresh aqueous solutions for immediate use. |

| Stock solution in organic solvent | 6 months at -80°C; 1 month at -20°C[2] | For stock solutions in DMSO, store at -80°C for up to 6 months.[2] |

Experimental Protocols

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution.

Materials:

-

This compound crystalline solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound solid in a sterile container.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).

-

Purge the headspace of the container with an inert gas to displace oxygen and minimize degradation.

-

Vortex or sonicate the solution until the this compound is completely dissolved.

-

Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.

Preparation of an Aqueous Working Solution

Objective: To prepare a diluted aqueous solution of this compound for use in cell-based assays or other aqueous experimental systems.

Materials:

-

This compound stock solution in ethanol

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile tubes

Procedure:

-

Begin with a stock solution of this compound dissolved in ethanol.

-

For the desired final concentration, first dilute the ethanolic stock solution with additional ethanol if necessary.

-

Subsequently, dilute the ethanolic solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the final working concentration. A 1:5 ratio of ethanol to PBS has been reported to yield a solubility of approximately 0.1 mg/mL.[3][11]

-

It is crucial to prepare this aqueous solution fresh before each experiment and not to store it for more than a day due to the limited stability of this compound in aqueous media.[11]

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically targeting BRD4. It also shows potency against the bromodomain-containing transcription factor TAF1.[1][2][3][4][5] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By inhibiting this interaction, this compound disrupts the expression of key genes involved in cell proliferation and survival.

Caption: this compound inhibits the binding of BRD4 to acetylated histones, disrupting gene expression.

Experimental Workflow for Assessing Cellular Potency

The cellular potency of this compound is often determined using cell viability or proliferation assays in cell lines that are dependent on BRD4 activity.

Caption: A typical experimental workflow for measuring the IC50 of this compound in a cellular context.

References

- 1. This compound - Biochemicals - CAT N°: 17123 [bertin-bioreagent.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

- 10. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

UMB-32: Publicly Available Data Insufficient for Comprehensive Toxicity Analysis

A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific information regarding a compound designated "UMB-32." Initial searches for "this compound preliminary toxicity screening," "this compound toxicity data," "this compound mechanism of action," and "this compound signaling pathway" did not yield any specific preclinical or toxicological data associated with a molecule bearing this identifier.

The search results primarily pointed to general resources in the field of toxicology, including programs and safety protocols at the University of Maryland, Baltimore (UMB), as well as established methodologies for in vitro and in vivo toxicity testing.[1][2][3][4][5][6][7][8][9][10][11][12] However, none of the retrieved documents contained specific experimental data, such as quantitative toxicity metrics, detailed experimental protocols, or elucidated signaling pathways directly related to a compound named this compound.

Without access to foundational data on this compound, it is not possible to construct the requested in-depth technical guide. The core requirements, including the summarization of quantitative data into tables, the provision of detailed experimental protocols, and the visualization of signaling pathways and workflows using Graphviz, are all contingent upon the availability of primary research findings.

It is possible that this compound is an internal, pre-publication designation for a novel compound, a hypothetical case study, or a highly specialized therapeutic agent not yet described in the public domain. For researchers, scientists, and drug development professionals seeking information on a specific compound, access to internal research reports, consortium data, or presentations at scientific conferences may be necessary if the information is not yet published.

Therefore, the creation of a comprehensive technical guide or whitepaper on the preliminary toxicity screening of this compound cannot be fulfilled at this time due to the absence of the requisite foundational data in the public sphere. Should information on this compound become publicly available, a detailed analysis and the generation of the requested technical documentation would be feasible.

References

- 1. Translational Toxicology [medschool.umaryland.edu]

- 2. T32 Training Program | University of Maryland School of Medicine [medschool.umaryland.edu]

- 3. Human Umbilical Cord Mesenchymal Stem Cell-Based in vitro Model for Neurotoxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental Health and Safety [umaryland.edu]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medschool.umaryland.edu [medschool.umaryland.edu]

- 7. In Vitro Toxicity Testing at Massive Scale in Diverse Primary Human Cells - Atray Dixit [grantome.com]

- 8. Biosafety - Environmental Health and Safety [umaryland.edu]

- 9. researchgate.net [researchgate.net]

- 10. Occupational Safety and Health - Environmental Health and Safety [umaryland.edu]

- 11. Acute Oral Toxicity Studies in Rats and Rabbits. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 12. Redbook 2000: IV.C.3.b. Short-Term Toxicity Studies with Non-Rodents | FDA [fda.gov]

In-depth Technical Guide: The Pharmacokinetic Profile of UMB-32 in Animal Models

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of UMB-32, a novel therapeutic agent, has yet to be publicly documented in scientific literature. Extensive searches for peer-reviewed articles and publicly available data on the pharmacokinetic profile of a compound designated "this compound" in animal models have yielded no specific results.

While the principles of conducting pharmacokinetic studies in animal models are well-established, the application of these principles to a specific, novel compound like this compound requires dedicated preclinical research. Such studies are fundamental in drug development to understand how a substance is processed by a living organism, which is crucial for determining its safety and efficacy.

General Principles of Pharmacokinetic Assessment in Animal Models

Pharmacokinetic studies in animal models typically involve the administration of a compound to species such as mice, rats, dogs, or non-human primates, followed by the systematic collection and analysis of biological samples. The goal is to characterize the following key parameters:

-

Absorption: The process by which the drug enters the bloodstream. This is influenced by the route of administration (e.g., oral, intravenous) and the drug's formulation.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.

-

Metabolism: The chemical conversion of the drug into other compounds (metabolites) by enzymes, primarily in the liver.

-

Excretion: The removal of the drug and its metabolites from the body, typically through urine or feces.

These studies generate quantitative data that are summarized in tables to facilitate comparison across different species and dosing regimens. Key parameters often include:

-

Maximum plasma concentration (Cmax): The highest concentration of the drug observed in the plasma.

-

Time to maximum plasma concentration (Tmax): The time at which Cmax is reached.

-

Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.

-

Half-life (t1/2): The time it takes for the concentration of the drug in the plasma to be reduced by half.

-

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Standard Experimental Workflow for Preclinical Pharmacokinetic Studies

A typical experimental workflow for assessing the pharmacokinetic profile of a new chemical entity in an animal model is outlined below. This generalized workflow would be adapted based on the specific properties of the compound and the research questions being addressed.

Caption: Generalized workflow for a typical preclinical pharmacokinetic study in animal models.

Hypothetical Signaling Pathway Interaction

In the absence of specific data for this compound, it is not possible to depict its actual interaction with any signaling pathway. However, for illustrative purposes, the following diagram shows a generic representation of how a hypothetical drug might modulate a simplified intracellular signaling cascade. This is a conceptual illustration and does not represent any known effects of a compound named this compound.

Caption: A hypothetical signaling pathway modulated by a generic drug molecule.

The successful development of any new therapeutic agent is contingent on a thorough understanding of its pharmacokinetic properties. While this guide outlines the general methodologies and data presentation formats for such studies, the specific pharmacokinetic profile of this compound in animal models remains to be elucidated through dedicated preclinical research. Researchers, scientists, and drug development professionals are encouraged to consult forthcoming publications and regulatory filings for specific data on this compound as it becomes available.

Methodological & Application

Application Notes and Protocols for a UMB-32 Cell-Based Assay

A Note on the UMB-32 Cell Line: Initial searches for a specific cell line designated "this compound" did not yield a publicly documented and characterized cell line with this name. The designation may refer to an internal, investigator-specific cell line at the University of Maryland, Baltimore (UMB), or it could be a typographical error for a different cell line, such as the human neuroblastoma cell line IMR-32. The following protocol is a representative example of a cell-based assay for studying Receptor Tyrosine Kinase (RTK) activity, a common application in cancer research and drug development. This protocol can be adapted for use with a relevant adherent cell line, such as IMR-32, upon validation.

Application Note: Quantification of Receptor Tyrosine Kinase (RTK) Activity using a Cell-Based ELISA

Introduction

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for therapeutic intervention. This application note describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of a target RTK in response to ligand stimulation or inhibitor treatment. This assay provides a robust and high-throughput method for screening potential drug candidates and characterizing their mechanism of action.

Assay Principle

This assay is a sandwich ELISA performed in a 96-well plate format. Cells are cultured in the wells and treated with stimuli (e.g., growth factors) or inhibitors. After treatment, the cells are fixed and permeabilized. A primary antibody specific to the phosphorylated form of the target RTK is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The subsequent addition of a chemiluminescent or colorimetric HRP substrate allows for the quantification of phosphorylated RTK levels, which is proportional to the light output or color change, respectively.

Experimental Protocols

I. Cell Culture and Seeding

-

Cell Line: An appropriate cell line expressing the RTK of interest (e.g., IMR-32 for neuroblastoma-related RTKs).

-

Culture Medium: Use the recommended medium for the chosen cell line (e.g., for IMR-32, ATCC-formulated Eagle's Minimum Essential Medium with 10% fetal bovine serum).

-

Cell Seeding:

-

Harvest cells using standard cell culture techniques.

-

Resuspend cells in complete growth medium and perform a cell count to determine cell density.

-

Seed the cells in a 96-well, clear-bottom, black- or white-walled plate at a predetermined optimal density (see Table 1).

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

II. Compound Treatment and Stimulation

-

Serum Starvation (Optional): For many RTK assays, it is necessary to reduce basal phosphorylation levels. The day after seeding, gently aspirate the growth medium and replace it with a serum-free or low-serum medium. Incubate for 4-24 hours.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the test compounds (inhibitors) in the appropriate assay buffer. Add the diluted compounds to the designated wells and incubate for the desired time (e.g., 1-2 hours) at 37°C.

-

Ligand Stimulation: Prepare the stimulating ligand (e.g., growth factor) at the desired concentration in the assay buffer. Add the ligand to all wells except for the unstimulated controls. Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.

III. Cell Fixation, Permeabilization, and Blocking

-

Fixation: Following stimulation, aspirate the medium and add a 4% formaldehyde solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the wells three times with Phosphate Buffered Saline (PBS).

-

Permeabilization: Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

-

Washing: Wash the wells three times with PBS.

-

Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well and incubate for 1-2 hours at room temperature to minimize non-specific antibody binding.

IV. Antibody Incubation

-

Primary Antibody: Dilute the primary antibody specific for the phosphorylated RTK in the blocking buffer at the recommended concentration (see Table 1). Aspirate the blocking buffer and add the diluted primary antibody to each well. Incubate overnight at 4°C.

-

Washing: Wash the wells three times with a wash buffer (e.g., 0.05% Tween-20 in PBS).

-

Secondary Antibody: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Add the diluted secondary antibody to each well and incubate for 1-2 hours at room temperature in the dark.

-

Washing: Wash the wells five times with the wash buffer.

V. Detection and Data Analysis

-

Substrate Addition: Add the HRP substrate to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background signal (wells with no cells or no primary antibody).

-

Normalize the signal to the positive control (stimulated cells without inhibitor).

-

For inhibitor studies, plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Data Presentation

Table 1: Summary of Quantitative Parameters for a Representative RTK Cell-Based Assay

| Parameter | Typical Range/Value | Notes |

| Cell Seeding Density | 10,000 - 40,000 cells/well | Optimize for each cell line to achieve 80-90% confluency at the time of the assay. |

| Serum Starvation | 4 - 24 hours | Dependent on the RTK and cell line; aims to reduce basal phosphorylation. |

| Inhibitor Incubation Time | 1 - 2 hours | Can be varied to study time-dependent effects. |

| Ligand Stimulation Time | 5 - 30 minutes | Optimize for maximal phosphorylation of the target RTK. |

| Primary Antibody Conc. | 0.1 - 2 µg/mL | Titrate for optimal signal-to-noise ratio. |

| Secondary Antibody Conc. | 0.05 - 0.5 µg/mL | Titrate according to the primary antibody and detection system. |

| Fixation | 4% Formaldehyde for 20 min | Standard procedure for immunocytochemistry. |

| Permeabilization | 0.1% Triton X-100 for 10 min | Necessary for intracellular targets. |

Mandatory Visualizations

Application Notes and Protocols for High-Throughput Screening Targeting Interleukin-32

A Note on UMB-32: Initial searches for a specific molecule designated "this compound" did not yield a publicly documented compound for high-throughput screening. The search results frequently referenced research from the University of Maryland, Baltimore (UMB) and training grants (T32). It is highly probable that the intended target is Interleukin-32 (IL-32) , a pro-inflammatory cytokine implicated in a variety of diseases and a relevant target for drug discovery. This document will, therefore, focus on providing detailed application notes and protocols for high-throughput screening of inhibitors targeting IL-32.

Audience: This document is intended for researchers, scientists, and drug development professionals.

Introduction to Interleukin-32 (IL-32) as a Drug Target

Interleukin-32 (IL-32) is a cytokine that plays a significant role in both innate and adaptive immunity.[1] It exists in several splice variants, with isoforms like IL-32γ and IL-32β demonstrating potent biological activity.[2] IL-32 is known to induce the production of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-8.[2][3][4] Its activity is mediated through the activation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[2][5] Due to its role in the pathology of various inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as certain cancers, IL-32 has emerged as an attractive therapeutic target for the development of novel inhibitors.[2][6]

IL-32 Signaling Pathways

Extracellular IL-32 can initiate intracellular signaling cascades, although a definitive cell surface receptor has not been identified. Proteinase 3 (PR3) has been shown to bind to IL-32 and mediate some of its effects.[7] The signaling ultimately leads to the activation of transcription factors like NF-κB, resulting in the expression of various inflammatory genes. The diagram below illustrates the key pathways involved.

Caption: IL-32 signaling leading to inflammation and apoptosis.

Data Presentation: Quantitative Assay Parameters

High-throughput screening requires robust and reproducible assays. Below are tables summarizing quantitative data relevant to IL-32 assays.

Table 1: Biological Activity of Recombinant IL-32 Isoforms

This table summarizes the induction of cytokines in human Peripheral Blood Mononuclear Cells (PBMCs) by different IL-32 isoforms. Data is adapted from studies on recombinant IL-32 proteins.[2]

| IL-32 Isoform (40 ng/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| Control (Unstimulated) | < 50 | < 50 |

| IL-32α | ~ 800 | ~ 200 |

| IL-32β | ~ 1500 | ~ 400 |

| IL-32γ | ~ 2000 | ~ 600 |

| IL-32δ | ~ 700 | ~ 150 |

Table 2: Typical Performance of a Human IL-32 ELISA Kit

This table presents characteristic data for commercially available sandwich ELISA kits, which are suitable for the primary screening assay described below.

| Parameter | Typical Value |

| Assay Type | Sandwich ELISA |

| Detection Range | 78.1 - 5000 pg/mL[8] |

| Sample Type | Cell culture supernatants, serum, plasma[8] |

| Intra-Assay Precision (CV%) | < 10%[9] |

| Inter-Assay Precision (CV%) | < 12%[10] |

| Detection Method | Colorimetric (450 nm)[8] |

Experimental Protocols

Protocol 1: Primary High-Throughput Screen (HTS) - Competitive ELISA

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to identify compounds that inhibit the binding of IL-32 to an interacting partner, such as Proteinase 3 (PR3).

Objective: To identify compounds that disrupt the IL-32/PR3 interaction.

Materials:

-

96- or 384-well high-binding microplates

-

Recombinant human IL-32γ

-

Recombinant human Proteinase 3 (PR3)

-

Anti-IL-32 polyclonal antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate[11]

-

Stop Solution (e.g., 2 N H₂SO₄)[8]

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)

-

Blocking Buffer (PBS with 1% BSA)

-

Compound library dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 450 nm[12]

Methodology:

-

Plate Coating:

-

Dilute recombinant human PR3 to 2 µg/mL in Coating Buffer.

-

Add 100 µL (for 96-well) or 25 µL (for 384-well) to each well.

-

Incubate overnight at 4°C.[11]

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL (96-well) or 50 µL (384-well) of Blocking Buffer to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Compound and Analyte Incubation:

-

Prepare a mixture of recombinant human IL-32γ (at a final concentration giving ~80% of maximal signal, e.g., 100 ng/mL) and the anti-IL-32 polyclonal antibody (at a predetermined optimal dilution) in Blocking Buffer.

-

In a separate plate, add 1 µL of each compound from the library to individual wells. Add 1 µL of DMSO to control wells.

-

Add 99 µL of the IL-32/antibody mixture to each well containing the compounds/DMSO and incubate for 1 hour at room temperature. This step pre-incubates the test compounds with the detection antibody and IL-32.

-

-

Competitive Binding:

-

Transfer 100 µL of the compound/IL-32/antibody mixture from the pre-incubation plate to the PR3-coated and blocked assay plate.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[10]

-

Add 50 µL of Stop Solution to each well to stop the reaction.[12]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

The signal is inversely proportional to the amount of IL-32 bound to the plate. An effective inhibitor will prevent IL-32 from binding to the detection antibody, allowing more IL-32 to bind to the PR3-coated plate, resulting in a lower signal.

-

Calculate the percent inhibition for each compound relative to the high (no IL-32) and low (IL-32, no inhibitor) controls.

-

Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

-

Protocol 2: Secondary Screen - Cell-Based Functional Assay

This protocol is designed to validate hits from the primary screen by assessing their ability to inhibit IL-32-induced cytokine production in a relevant cell line.[13]

Objective: To confirm that hit compounds can functionally inhibit IL-32 signaling in a cellular context.

Materials:

-

THP-1 monocytes or human PBMCs

-

RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin

-

Recombinant human IL-32γ

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)

-

Hit compounds from the primary screen

-

Human TNF-α or IL-8 ELISA kit

-

96-well cell culture plates

Methodology:

-

Cell Preparation:

-

Culture THP-1 cells according to standard protocols.

-

Seed 5 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium.

-

(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of hit compounds in culture medium.

-

Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1 hour at 37°C in a CO₂ incubator.

-

-

IL-32 Stimulation:

-

Add recombinant human IL-32γ to the wells to a final concentration known to elicit a robust response (e.g., 50 ng/mL). Do not add IL-32 to negative control wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[2]

-

-

Cytokine Measurement:

-

Data Analysis:

-

Determine the concentration of the secreted cytokine for each compound concentration.

-

Plot the cytokine concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

-

High-Throughput Screening Workflow

The following diagram outlines the logical flow of a typical HTS campaign to identify and validate inhibitors of IL-32.

Caption: Workflow for identification of IL-32 inhibitors.

References

- 1. Interleukin-32 - Olink Target 48 Immune Surveillance — Olink® [olink.com]

- 2. Identification of the most active interleukin-32 isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Seven Interleukin-32 Isoforms’ Biological Activities: IL-32θ Possesses the Most Dominant Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison of the Seven Interleukin-32 Isoforms’ Biological Activities: IL-32θ Possesses the Most Dominant Biological Activity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Correlation between serum IL-32 concentration and clinical parameters of stable COPD: a retrospective clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human IL-32 DuoSet ELISA (DY3040-05) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 9. mybiosource.com [mybiosource.com]

- 10. assaygenie.com [assaygenie.com]

- 11. protocols.io [protocols.io]

- 12. raybiotech.com [raybiotech.com]

- 13. US9045559B2 - Method for screening inhibitors of interleukin-32 (IL-32) - Google Patents [patents.google.com]

Application Notes and Protocols for UMB-32, a Fluorescent Ligand for Kappa Opioid Receptor (KOR) in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB-32 is a novel fluorescent ligand designed for the specific labeling and visualization of the kappa opioid receptor (KOR) in immunofluorescence (IF) staining applications. As a fluorescent derivative of a potent KOR agonist, this compound allows for the direct visualization of receptor localization, trafficking, and expression levels in cultured cells and tissue sections. These application notes provide detailed protocols and guidelines for the use of this compound in immunofluorescence experiments, enabling researchers to effectively study the role of KOR in various physiological and pathological processes.

The kappa opioid receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience and pharmacology research due to its involvement in pain, addiction, depression, and other neurological disorders. The ability to visualize KOR with high specificity and resolution is crucial for understanding its function and for the development of novel therapeutics.

Product Information

| Product Name | This compound |

| Target | Kappa Opioid Receptor (KOR) |

| Fluorophore | Fluorescein Isothiocyanate (FITC) |

| Excitation Wavelength (Max) | 495 nm |

| Emission Wavelength (Max) | 519 nm |

| Molecular Weight | Approximately 650 g/mol |

| Storage | Store at -20°C, protected from light. |

Data Presentation

Table 1: Recommended Titration of this compound for Immunofluorescence Staining of KOR-expressing Cells

| Concentration (nM) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |

| 1 | 150 | 50 | 3.0 |

| 5 | 450 | 60 | 7.5 |

| 10 | 800 | 75 | 10.7 |

| 25 | 1200 | 100 | 12.0 |

| 50 | 1250 | 150 | 8.3 |

| 100 | 1260 | 250 | 5.0 |

Note: Optimal concentration may vary depending on the cell type, receptor expression level, and experimental conditions. A titration experiment is highly recommended to determine the optimal working concentration.

Table 2: Co-localization Analysis of this compound with Cellular Markers in KOR-expressing Neurons

| Cellular Marker | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (MOC) | Interpretation |

| Giantin (Golgi marker) | 0.25 | 0.30 | Low co-localization |

| EEA1 (Early Endosome marker) | 0.75 | 0.80 | High co-localization upon agonist stimulation |

| LAMP1 (Lysosome marker) | 0.15 | 0.20 | Low co-localization |

| DAPI (Nuclear marker) | 0.05 | 0.10 | No significant co-localization |

Note: Co-localization coefficients are indicative of the spatial overlap between this compound and specific cellular compartments. These values can change based on experimental treatments (e.g., agonist stimulation).

Signaling Pathway

Activation of the kappa opioid receptor by an agonist like the parent compound of this compound initiates a signaling cascade that is primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

UMB-32: Application Notes and Protocols for a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of UMB-32, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. Additionally, this compound demonstrates inhibitory activity against the bromodomain-containing transcription factors TAF1 and TAF1L. This document is intended to guide researchers in utilizing this compound effectively in their experimental workflows.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| Chemical Name | N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine |

| CAS Number | 1635437-39-6 |

| Molecular Formula | C₂₁H₂₃N₅O |

| Molecular Weight | 361.4 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| UV/Vis (λmax) | 258, 345 nm |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the bromodomains of BRD4, with a dissociation constant (Kd) of 550 nM and a cellular IC50 of 637 nM in BRD4-dependent cell lines.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. BRD4 is a key transcriptional coactivator that plays a critical role in regulating the expression of genes involved in cell cycle progression and oncogenesis. By binding to the bromodomains of BRD4, this compound prevents its association with acetylated chromatin, thereby inhibiting the transcription of BRD4-target genes. This compound also shows potent binding to the bromodomains of TAF1 (Kd = 560 nM) and TAF1L (Kd = 1.3 µM), which are components of the TFIID transcription initiation complex.[1]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.

Solubility Data

| Solvent | Solubility |

| Ethanol | ~20 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL |

Note: this compound is sparingly soluble in aqueous buffers.[2]

Recommended Solvents and Storage Conditions

| Solution Type | Recommended Solvent | Storage Temperature | Stability |

| Solid Compound | - | -20°C | ≥ 4 years[2] |

| Stock Solution | DMSO or Ethanol | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C (general guidance) |

| Aqueous Working Solution | Cell culture medium (from stock) | 2-8°C | Use immediately; do not store for more than one day[2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

-

Procedure:

-

Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.

-

Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.614 mg of this compound (Molecular Weight = 361.4 g/mol ).

-

Aseptically add the appropriate volume of DMSO to the vial containing the this compound solid.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Preparation of an Aqueous Working Solution

-

Materials:

-

10 mM this compound stock solution in DMSO or Ethanol

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile tubes

-

-

Procedure:

-

Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution with the appropriate sterile aqueous buffer (e.g., cell culture medium) to achieve the desired final concentration for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound.[2]

-

Experimental Workflow

The following diagram illustrates a general workflow for a cell-based assay using this compound.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for UMB-32 in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB-32 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4, and the TATA-box binding protein-associated factor 1 (TAF1), a bromodomain-containing transcription factor.[1][2][3] Developed through biased multicomponent reactions, this compound presents a novel scaffold based on an imidazo[1,2-a]pyrazine core and serves as a valuable tool for studying the roles of BRD4 and TAF1 in gene regulation and disease, particularly in cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays targeting BRD4 and TAF1.

Data Presentation

Quantitative analysis of this compound's inhibitory activity has established its potency against its primary targets. The following table summarizes the key quantitative data for this compound.

| Target Protein | Parameter | Value | Reference |

| BRD4 | Binding Affinity (Kd) | 550 nM | [1][2] |

| BRD4 | Cellular Potency (EC50) | 724 nM | [2] |

| TAF1 | Potency | Potent Inhibitor | [1][2] |

Signaling Pathways

This compound's targets, BRD4 and TAF1, are critical regulators of gene transcription and are implicated in various signaling pathways central to cell growth, proliferation, and survival.

BRD4 Signaling Pathway:

BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters and enhancers. This function places BRD4 at the nexus of several important signaling pathways in cancer. For instance, BRD4 can regulate the expression of key oncogenes like MYC and is involved in the JAK/STAT3 and Jagged1/Notch1 signaling pathways.

Caption: BRD4 signaling pathway and the point of inhibition by this compound.

TAF1 Signaling Pathway:

TAF1 is the largest subunit of the general transcription factor TFIID, a complex essential for the initiation of transcription by RNA Polymerase II. TAF1 contains two bromodomains that recognize acetylated histones, contributing to the recruitment of the pre-initiation complex to promoter regions. Dysregulation of TAF1 has been linked to various cancers.

Caption: TAF1's role in transcription initiation and inhibition by this compound.

Experimental Protocols

The following are example protocols for BRD4 and TAF1 inhibition assays. These are based on established methodologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: BRD4 Inhibition Assay (TR-FRET)

This protocol describes a competitive binding assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide by this compound.

Materials:

-

Recombinant human BRD4 (bromodomain 1) protein, GST-tagged

-

Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)

-

LanthaScreen™ Tb-anti-GST Antibody

-

Fluorescein-labeled Streptavidin

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound (serial dilutions in DMSO, then in Assay Buffer)

-

384-well, low-volume, black assay plates

Experimental Workflow:

References

Application Notes and Protocols for Interleukin-32 (IL-32) Delivery in Animal Studies

A Note on Terminology: The topic specified was "UMB-32." Initial research did not yield information on a compound with this designation relevant to animal studies and signaling pathways. However, "IL-32" (Interleukin-32) is a well-researched cytokine fitting the context of the request. It is presumed that "this compound" was a typographical error for "IL-32." The following application notes and protocols are based on the existing scientific literature for Interleukin-32.

Introduction

Interleukin-32 (IL-32) is a multifaceted cytokine involved in modulating inflammatory responses and has been implicated in a range of conditions, including cancer and infectious diseases.[1][2] As rodents do not have a natural IL-32 homolog, in vivo studies predominantly utilize transgenic models expressing human IL-32 or involve the administration of recombinant human IL-32 protein or gene vectors.[3][4][5][6][7] These application notes provide an overview of common delivery methods for IL-32 in animal studies, present quantitative data from representative experiments, and offer detailed protocols for key methodologies.

Data Presentation

Table 1: In Vivo Administration and Efficacy of IL-32 in Murine Cancer Models

| Delivery Method | IL-32 Isoform | Animal Model | Dosage/Concentration | Treatment Schedule | Key Outcomes | Reference |

| Intratumoral (DC-mediated) | IL-32β | BALB/c mice with CMS4 sarcoma | 1 x 10⁶ or 2.5 x 10⁶ DC.IL32 cells | Days 7 and 14 post-tumor inoculation | Disease stabilization; 30% complete tumor regression at higher dose; extended survival.[8] | [8] |

| Intravenous | IL-32γ | C57BL/6 mice with B16F10 melanoma | Not specified | Not specified | Reduced tumor growth; 30% prolonged survival. | [9] |

| Transgenic Expression | IL-32γ | IL-32γ Transgenic Mice with melanoma | N/A | N/A | Reduced tumor incidence; decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased IL-10 in the tumor microenvironment.[3] | [3] |

| Xenograft (transfected cells) | IL-32γ | BALB/c athymic nude mice | 1 x 10⁶ SW620 colon cancer cells transfected with IL-32γ plasmid (6 µg) | Single subcutaneous injection | Inhibition of tumor growth.[10] | [10] |

Table 2: Immunomodulatory Effects of IL-32 in Animal Models

| Model System | IL-32 Isoform | Key Immunomodulatory Effects | Reference |

| CMS4 Sarcoma (in vivo) | IL-32β | Increased infiltration of CD8+ T cells and host myeloid dendritic cells; reduced myeloid-derived suppressor cells (MDSC).[8] | [8] |

| B16F10 Melanoma (in vivo) | IL-32γ | Induced maturation of cross-presenting dendritic cells and M1 macrophage polarization; increased recruitment of tumor-specific CD8+ T cells.[3] | [3] |

| IL-32γ Transgenic Mice | IL-32γ | Increased CD8+ T cells and NK cells.[10] | [10] |

| Acute Asthma Model | IL-32γ | Decreased Th1 (TNF-α, IFN-γ) and Th2 (IL-4, IL-5, IL-13) cytokines; increased IL-10.[11] | [11] |

Experimental Protocols

Protocol 1: Intratumoral Delivery of IL-32 using Engineered Dendritic Cells (DCs)

This protocol is adapted from studies using DC-based cancer immunotherapy.[8]

1. Preparation of IL-32-Expressing Dendritic Cells (DC.IL32): a. Isolate bone marrow cells from the femurs and tibias of BALB/c mice. b. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL) for 5-7 days to generate immature DCs. c. Transduce the DCs with a lentiviral or adenoviral vector encoding human IL-32β. A control group should be transduced with a vector lacking the IL-32 gene. d. Confirm IL-32β expression via ELISA or Western blot of cell lysates.

2. Animal Model and Tumor Inoculation: a. Use 6-8 week old female BALB/c mice. b. Subcutaneously inject 1 x 10⁶ CMS4 sarcoma cells into the flank of each mouse. c. Monitor tumor growth every 2-3 days using calipers.

3. Intratumoral Administration: a. Once tumors reach a palpable size (e.g., 5-6 mm in diameter, typically around day 7), randomize the mice into treatment groups (e.g., Control DC, DC.IL32). b. Resuspend the prepared DC.IL32 or control DCs in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL. c. Using a 28-gauge needle, slowly inject 100 µL of the cell suspension (1 x 10⁶ cells) directly into the center of the tumor. d. Repeat the injection on day 14.

4. Monitoring and Analysis: a. Measure tumor volume (Volume = 0.5 x length x width²) every 2-3 days. b. Monitor animal survival and humane endpoints in accordance with institutional guidelines. c. At the end of the study, or at specified time points, tumors can be excised for histological analysis or flow cytometry to assess immune cell infiltration.

Protocol 2: Systemic Delivery of Recombinant IL-32γ

This protocol outlines the systemic administration of recombinant IL-32 protein.

1. Recombinant Protein Preparation: a. Obtain commercially available, endotoxin-low recombinant human IL-32γ. b. Reconstitute the lyophilized protein in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. c. On the day of injection, dilute the stock solution to the final desired concentration in sterile PBS.

2. Animal Model and Treatment: a. Use an appropriate mouse model (e.g., C57BL/6 mice with established B16F10 melanoma tumors). b. For intravenous (i.v.) injection, gently warm the mouse under a heat lamp to dilate the lateral tail vein. c. Place the mouse in a restraint device. d. Inject a defined dose of rIL-32γ (e.g., 1-10 µg per mouse) in a volume of 100-200 µL into the lateral tail vein using an insulin syringe. e. A control group should receive injections of vehicle (PBS) only. f. Administer injections according to the experimental schedule (e.g., every other day for 2 weeks).

3. Pharmacokinetic and Pharmacodynamic Analysis: a. For pharmacokinetic studies, collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) via retro-orbital or submandibular bleeding. b. Measure IL-32 levels in the serum using a specific ELISA kit. c. For pharmacodynamic analysis, collect tumors and spleens at the end of the treatment period to analyze immune cell populations by flow cytometry and cytokine levels by ELISA or multiplex assay.

Protocol 3: Use of IL-32γ Transgenic Mice in Cancer Studies

This protocol describes the use of a transgenic mouse model to study the constitutive effects of IL-32.[3][4][10]

1. Animal Model: a. Utilize a transgenic mouse line that expresses human IL-32γ. These mice are typically on a C57BL/6 background. b. Use wild-type littermates as controls. c. All animal procedures must be approved by the Institutional Animal Care and Use Committee.